molecular formula C11H18Cl2N2 B1602639 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1185013-65-3

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1602639
CAS No.: 1185013-65-3
M. Wt: 249.18 g/mol
InChI Key: CWRIVWTUKKQUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIVWTUKKQUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589977
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185013-65-3
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed examination of the core physicochemical characteristics of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge in a laboratory setting.

Molecular Structure and Chemical Identity

This compound is a salt composed of the organic base 3-(piperidin-3-ylmethyl)pyridine and two equivalents of hydrochloric acid. The cationic component features a pyridine ring linked to a piperidine ring via a methylene bridge. The presence of two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, allows for the formation of a dihydrochloride salt.

Identifier Value
IUPAC Name This compound
CAS Number 64554-79-6
Molecular Formula C₁₁H₁₈Cl₂N₂
Molecular Weight 249.18 g/mol
Canonical SMILES C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl

Synthesis and Characterization

The synthesis of 3-(piperidin-3-ylmethyl)pyridine typically involves the reduction of the pyridine ring of a suitable precursor. A common synthetic strategy involves the catalytic hydrogenation of a corresponding substituted pyridine. For instance, the reduction of a nicotinonitrile derivative to a piperidine derivative can be a key step. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Diagrammatic Representation of a Plausible Synthetic Pathway:

G cluster_0 Synthesis of 3-(Piperidin-3-ylmethyl)pyridine A 3-Pyridinecarbonitrile B Intermediate A->B Reaction with a suitable piperidine precursor or multi-step synthesis C 3-(Piperidin-3-ylmethyl)pyridine (Free Base) B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Treatment with HCl

Caption: A generalized synthetic workflow for this compound.

Characterization of the final product is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and analytical techniques as detailed in the subsequent sections.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

As a dihydrochloride salt of an organic base, this compound is expected to be a crystalline solid at room temperature. The color can range from white to off-white.

Melting Point

The melting point is a key indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The melting point of amine hydrochlorides is generally significantly higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility

The aqueous solubility of a compound is a critical factor for its in vivo dissolution and subsequent absorption. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base form. The solubility is pH-dependent, with higher solubility at lower pH values where the compound is fully protonated.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa values of the two basic nitrogen atoms are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. The piperidine nitrogen is expected to be more basic (higher pKa) than the pyridine nitrogen.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the dihydrochloride salt is dissolved in a known volume of water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values can be determined from the half-equivalence points on the curve. For a diprotic acid (the dihydrochloride salt), two inflection points corresponding to the two pKa values are expected.

Logical Flow for Physicochemical Characterization:

G cluster_1 Core Physicochemical Profiling A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination C->D E Solubility Profiling (pH-dependent) C->E F pKa Determination C->F G Hygroscopicity & Stability Studies C->G H Polymorphism Screening C->H

Caption: A logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt.

Spectroscopic and Analytical Data

Spectroscopic data provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The protons on the piperidine ring and the methylene bridge will appear in the upfield region (typically δ 1-4 ppm). The N-H protons of the protonated amines may appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring in the aromatic region (typically δ 120-150 ppm) and the aliphatic carbons of the piperidine ring and the methylene bridge in the upfield region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching vibrations for the protonated amine groups (broad band around 2400-3000 cm⁻¹).

  • C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine and methylene) groups (around 2800-3100 cm⁻¹).

  • C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).

  • C-N stretching vibrations (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 3-(piperidin-3-ylmethyl)pyridine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Solid-State Properties

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts can be hygroscopic, which can affect their stability, handling, and formulation.

Experimental Protocol for Hygroscopicity Assessment (Gravimetric Vapor Sorption):

  • Sample Preparation: A known weight of the sample is placed in a dynamic vapor sorption (DVS) instrument.

  • Measurement: The sample is subjected to a pre-defined humidity program at a constant temperature. The change in mass of the sample is continuously monitored as a function of relative humidity (RH).

  • Data Analysis: A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. Therefore, it is important to investigate the potential for polymorphism. This can be studied using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided a framework for their experimental determination. A thorough understanding of these properties is essential for the successful development of this compound as a potential pharmaceutical agent. The provided protocols and theoretical background serve as a valuable resource for researchers in this field.

References

  • United States Pharmacopeia (USP) . General Chapters on Pharmaceutical Analysis. [Link]

  • European Pharmacopoeia (Ph. Eur.) . [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Avdeef, A. (2012).
  • Synthesis of 3-methylamino-piperidine. (2013).

An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a compound belonging to the piperidine-pyridine structural class. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from well-characterized, close structural analogs to construct a robust, predictive pharmacological profile. The core hypothesis is that 3-(Piperidin-3-ylmethyl)pyridine acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system. This interaction is predicted to cause receptor channel opening, subsequent cation influx, and modulation of neurotransmitter release, suggesting potential applications in the research and development of therapeutics for neurological disorders. This document details the predicted binding characteristics, functional activity, and downstream signaling pathways, and provides validated experimental protocols for empirical verification.

Introduction

Chemical Identity and Rationale for Investigation

3-(Piperidin-3-ylmethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety via a methylene bridge. This structural motif is a highly privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably neurotransmitter receptors.[1][2] The piperidine ring offers metabolic stability and modulates physicochemical properties, while the pyridine ring often serves as a key hydrogen bond acceptor, mimicking the function of the endogenous ligand acetylcholine.[1]

Given its structural similarity to known nicotinic agonists, such as anabasine and the highly selective CNS agent Rivanicline (RJR-2403), it is logical to predict that this compound is a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] This guide will, therefore, focus on this predicted mechanism of action.

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily

Neuronal nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems.[5] These receptors are pentameric structures composed of various combinations of alpha (α2-α10) and beta (β2-β4) subunits.[5] The specific subunit composition determines the receptor's pharmacological and biophysical properties, including ligand affinity, ion permeability, and desensitization kinetics.[5] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and is a key target for therapeutics aimed at treating cognitive dysfunction, nicotine addiction, and neurodegenerative diseases.[5][6]

Predicted Core Mechanism of Action

Primary Pharmacological Target: The α4β2 nAChR

Based on the pharmacology of its analogs, the primary molecular target for 3-(Piperidin-3-ylmethyl)pyridine is predicted to be the α4β2 neuronal nAChR. The well-characterized analog, Rivanicline (RJR-2403), demonstrates high affinity for nAChRs in the rat brain cortex and high selectivity for the α4β2 subtype.[4] This selectivity is crucial, as it suggests a greater potential for CNS-specific effects with fewer peripheral side effects, such as cardiovascular changes or gastrointestinal issues, which are often mediated by other nAChR subtypes.[7]

Predicted Binding Characteristics

The compound is expected to act as a competitive agonist, binding to the orthosteric site at the interface between the α4 and β2 subunits. We can extrapolate potential binding affinities from data on Rivanicline (RJR-2403), which binds with high affinity to rat brain cortex nAChRs.[8]

Table 1: Binding Affinity of Analog Rivanicline (RJR-2403) at Rat Brain nAChRs

Compound Radioligand Tissue Source Kᵢ (nM)
Rivanicline (RJR-2403) [³H]-Nicotine Rat Brain Cortex 26 ± 3

Data sourced from Bencherif et al., 1996.[8]

This low nanomolar binding affinity suggests that 3-(Piperidin-3-ylmethyl)pyridine could be a potent ligand at this receptor.

Predicted Functional Activity: Agonism and Cation Influx

Upon binding, the compound is predicted to function as an agonist, stabilizing the open conformation of the nAChR ion channel. This action allows the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. The resulting depolarization of the neuronal membrane leads to the generation of an excitatory postsynaptic potential.

Functional studies on Rivanicline (RJR-2403) show it effectively stimulates ion flux and neurotransmitter release in synaptosomal preparations, albeit with varying potency depending on the specific endpoint.[8]

Table 2: Functional Potency and Efficacy of Analog Rivanicline (RJR-2403)

Assay Preparation Parameter EC₅₀ (nM) Eₘₐₓ (% of Nicotine)
⁸⁶Rb⁺ Efflux Rat Thalamic Synaptosomes Potency 732 ± 155 91 ± 8
[³H]-Dopamine Release Rat Striatal Synaptosomes Potency 938 ± 172 82 ± 5

Data sourced from Bencherif et al., 1996.[8]

These data indicate that while the analog is a high-affinity binder, its functional potency as an agonist is in the high nanomolar range. This profile—high affinity with partial to full agonism—is characteristic of many nAChR modulators developed for therapeutic use.

Downstream Signaling and Neurotransmitter Release

The influx of Ca²⁺ through the activated α4β2 nAChR is a critical secondary signaling event. This rise in intracellular calcium can trigger various downstream cascades, including the activation of calcium-dependent kinases and, most importantly, the release of other neurotransmitters. Systemic administration of Rivanicline (RJR-2403) has been shown to increase extracellular levels of acetylcholine (ACh), norepinephrine (NE), and dopamine (DA) in the rat cortex.[9] This neuromodulatory effect is believed to underlie the pro-cognitive and therapeutic effects of nAChR agonists.[7]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ligand 3-(Piperidin-3-ylmethyl)pyridine (Agonist) receptor α4β2 nAChR (Closed State) ligand->receptor Binds to Orthosteric Site receptor_open α4β2 nAChR (Open State) receptor->receptor_open Conformational Change depol Membrane Depolarization receptor_open->depol Na⁺ Influx ca_influx Ca²⁺ Influx receptor_open->ca_influx vesicle Vesicle Fusion & Neurotransmitter Release (ACh, DA, NE) depol->vesicle ca_influx->vesicle nt Neurotransmitters vesicle->nt Release into Synaptic Cleft postsynaptic_receptor Postsynaptic Receptors nt->postsynaptic_receptor response Downstream Cellular Response (e.g., Signal Transduction) postsynaptic_receptor->response

Diagram 1: Predicted signaling pathway for 3-(Piperidin-3-ylmethyl)pyridine at a presynaptic nAChR.

Experimental Characterization Protocols

To empirically validate the predicted mechanism of action, the following standard, field-proven methodologies are recommended.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of the test compound for the α4β2 nAChR by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

  • Preparation of Membranes: Homogenize rat forebrain tissue (a rich source of α4β2 nAChRs) in a buffered solution and prepare a crude membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine or [³H]-Nicotine), and varying concentrations of the test compound (3-(Piperidin-3-ylmethyl)pyridine).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand. The membranes and bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

G prep 1. Prepare Membranes (e.g., Rat Forebrain) mix 2. Mix Components - Membranes - [³H]-Radioligand - Test Compound prep->mix incubate 3. Incubate to Equilibrium mix->incubate filter 4. Rapid Filtration (Separates Bound/Unbound) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Diagram 2: Experimental workflow for a competitive radioligand binding assay.

Calcium Influx Assay using a Fluorescent Biosensor

This functional assay measures the ability of the compound to activate nAChRs and cause an influx of calcium into the cell, which is detected by a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human α4β2 nAChR subtype (e.g., SH-EP1-hα4β2 cells).

  • Dye Loading: Load the cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

  • Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument automatically adds varying concentrations of the test compound to the wells.

  • Signal Detection: Immediately following compound addition, continuously monitor the fluorescence intensity over time. Agonist activation of nAChRs will open the channels, allowing Ca²⁺ influx and a rapid increase in fluorescence.

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal efficacy).

G culture 1. Culture Cells (Expressing α4β2 nAChR) load 2. Load with Ca²⁺ Fluorescent Dye culture->load baseline 3. Measure Baseline Fluorescence load->baseline add 4. Add Test Compound baseline->add detect 5. Monitor Fluorescence (Signal increases with Ca²⁺ influx) add->detect analyze 6. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) detect->analyze

Diagram 3: Experimental workflow for a cell-based calcium influx assay.

Research and Therapeutic Implications

The predicted profile of 3-(Piperidin-3-ylmethyl)pyridine as a CNS-selective nAChR agonist suggests it could be a valuable research tool for probing the function of α4β2 receptors in various neural circuits.[7] Furthermore, compounds with this mechanism of action are being investigated for therapeutic potential in a range of neurological and psychiatric conditions, including:

  • Alzheimer's Disease: To enhance cholinergic neurotransmission and improve cognitive deficits.[10]

  • Schizophrenia: To ameliorate cognitive impairment associated with the disorder.[10][11]

  • Nicotine Addiction: As a potential smoking cessation aid, by acting as a partial agonist to reduce cravings and withdrawal symptoms.[5]

  • Parkinson's Disease: To modulate dopamine release and potentially offer neuroprotective effects.[11]

Conclusion

While direct experimental data for this compound is not currently available in public literature, a robust mechanistic hypothesis can be formulated based on its chemical structure and the well-documented pharmacology of its close analogs. The compound is predicted to act as a potent and selective agonist at the α4β2 neuronal nicotinic acetylcholine receptor. This action is expected to trigger cation influx, neuronal depolarization, and the subsequent release of key neurotransmitters involved in cognitive function and reward pathways. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of this predicted mechanism, which, if confirmed, would position this compound as a valuable tool for neuroscience research and a potential lead for drug discovery programs targeting CNS disorders.

References

  • Bencherif M, Lovette ME, Fowler KW, Arrington S, Reeves L, Caldwell WS, Lippiello PM. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21. [Link]

  • Lippiello PM, Bencherif M, Gray JA, Peters S, Blaha T, Caldwell WS, Reeves L, Mason P, Thomas BF, White KK, Gatto GJ. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1422-9. [Link]

  • PubChem Compound Summary for CID 2181, (+-)-Anabasine. National Center for Biotechnology Information. [Link]

  • Reid JR, Gatto GJ, Pabreza LA, Lippiello PM. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Brain Res. 1998 Nov 2;809(2):238-45. [Link]

  • 3-(3-Methylpyrrolidin-3-yl)pyridine. MySkinRecipes. [Link]

  • Xiao Y, Abdrakhmanova G, Kellar KJ. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorg Med Chem. 2015 Aug 1;23(15):4407-13. [Link]

  • Jackson A, Bagdas D, Muldoon PP, et al. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. J Med Chem. 2018 Oct 25;61(20):9174-9190. [Link]

  • Godyń J, Jończyk J, Panek D, Malawska B. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024 Oct 21;282:117109. [Link]

Sources

An In-depth Technical Guide to the Pharmacology of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential pharmacology of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related compounds, namely piperidine and pyridine derivatives, to project a likely pharmacological profile. This inferred analysis is intended to guide researchers and drug development professionals in their investigation of this and similar chemical entities.

Introduction: The Structural Significance of the Piperidine and Pyridine Moieties

The compound this compound is comprised of a pyridine ring linked to a piperidine ring via a methylene bridge. Both piperidine and pyridine are highly privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] The piperidine motif is known for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance a drug's pharmacokinetic profile, including its ability to cross biological membranes.[1] Furthermore, the conformational flexibility of the piperidine ring allows for optimal binding to a variety of biological targets.[1]

Pyridine and its derivatives are also fundamental building blocks in drug discovery, with applications ranging from anticancer to antibacterial agents.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.[2] The combination of these two pharmacophorically important rings in 3-(Piperidin-3-ylmethyl)pyridine suggests a high potential for biological activity.

Potential Mechanism of Action: Insights from Structural Analogs

Based on its structural similarity to known bioactive molecules, this compound is likely to interact with key targets in the central nervous system.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance to anabasine, a natural alkaloid containing a pyridine and a piperidine ring, strongly suggests that 3-(Piperidin-3-ylmethyl)pyridine may act as a modulator of nicotinic acetylcholine receptors (nAChRs).[3][4] Anabasine is a known nAChR agonist.[4] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[3] Modulation of nAChRs is a key therapeutic strategy for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]

Inhibition of Cholinesterases

Compounds containing piperidine and pyridine moieties have also been investigated as cholinesterase inhibitors.[3][5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic approach for Alzheimer's disease.[5]

Below is a diagram illustrating the potential dual mechanism of action of this compound.

Potential Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Response Cellular Response nAChR->Response Activates Compound 3-(Piperidin-3-ylmethyl)pyridine Compound->nAChR Potential Agonist/Modulator Compound->AChE Potential Inhibitor

Caption: Potential dual mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for its success. The table below outlines the predicted ADME profile of this compound based on the general characteristics of piperidine and pyridine-containing compounds.

Pharmacokinetic Parameter Predicted Profile Rationale based on Structural Features
Absorption Good oral bioavailabilityThe presence of the basic nitrogen atoms in both rings may allow for salt formation, potentially improving solubility and absorption. The overall lipophilicity can be modulated by the substitution pattern.
Distribution Likely to cross the blood-brain barrierThe relatively small molecular size and the presence of lipophilic and hydrophilic regions suggest potential for CNS penetration. Piperidine-containing drugs often exhibit good brain penetration.[1]
Metabolism Hepatic metabolism expectedThe pyridine and piperidine rings are susceptible to oxidation by cytochrome P450 enzymes. N-dealkylation and hydroxylation are common metabolic pathways.[1]
Excretion Primarily renal excretionMetabolites and a fraction of the unchanged drug are likely to be excreted in the urine.

Experimental Protocols for Pharmacodynamic Evaluation

To investigate the predicted mechanisms of action, the following in vitro assays are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory activity of a compound against AChE.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a stock solution of acetylcholinesterase (from Electrophorus electricus) in phosphate buffer.

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • Add 25 µL of the test compound solution (or vehicle for control) to each well.

    • Add 125 µL of the DTNB solution.

    • Add 50 µL of the phosphate buffer.

    • Add 25 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Caption: Workflow for the acetylcholinesterase inhibition assay.

Inferred Toxicological Profile

The toxicological profile of this compound should be carefully evaluated. The pyridine moiety, in particular, has a known toxicological profile.

  • Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[6] Signs of acute toxicity include weakness, uncoordinated muscle movement, and salivation.[6]

  • Hepatotoxicity: The primary organ of concern for pyridine toxicity is the liver.[7]

  • Neurotoxicity: Neurological effects have also been reported with pyridine exposure.[7]

  • Genotoxicity: In vivo and in vitro studies on pyridine have generally shown no genotoxic potential.[8]

It is crucial to conduct comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, to establish the safety profile of this compound.

Synthetic Considerations

The synthesis of 3-substituted piperidines from pyridine is a well-established transformation in organic chemistry.[9][10] Common methods involve the reduction of the pyridine ring.[11] Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a widely used industrial method.[11] Chemical reduction methods, such as the Birch reduction, can also be employed.[11] The synthesis of 3-(Piperidin-3-ylmethyl)pyridine would likely involve the reduction of a corresponding 3-(pyridin-3-ylmethyl)pyridine precursor.

Conclusion

While direct pharmacological data for this compound is not currently available, its structural composition, featuring both piperidine and pyridine rings, suggests a high likelihood of biological activity, particularly within the central nervous system. The inferred potential to modulate nicotinic acetylcholine receptors and inhibit cholinesterases makes it an interesting candidate for further investigation in the context of neurodegenerative diseases. The predicted pharmacokinetic profile appears favorable for a CNS-acting drug. However, a thorough toxicological evaluation is imperative to ensure its safety. The experimental protocols and synthetic considerations outlined in this guide provide a framework for the systematic investigation of this promising compound.

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Synthesis process of 3-methylamino-piperidine.
  • Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Pyridine –piperidine-pyrolidine alkaloids. SlideShare. [Link]

  • PUBLIC HEALTH STATEMENT PYRIDINE. Agency for Toxic Substances and Disease Registry. [Link]

  • (+-)-Anabasine. PubChem. [Link]

  • Synthesis of 3-methylpyridine. PrepChem.com. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • 3-Pyridinemethanol. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a molecule of interest in medicinal chemistry and drug discovery, belonging to a class of compounds that feature both a pyridine and a piperidine moiety.[1] A comprehensive understanding of its safety and toxicity profile is paramount for any progression through the development pipeline. This guide synthesizes the available toxicological data on its core structural components—pyridine and piperidine—to construct a predictive safety profile for the title compound. In the absence of direct studies on this compound, this structure-activity relationship (SAR) analysis serves as an essential tool for risk assessment and the design of future toxicological studies. This document provides an in-depth review of acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of the parent heterocycles, alongside recommended protocols for preclinical safety evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring via a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a common practice for compounds intended for pharmaceutical development. The biological activity of piperidine and pyridine derivatives is vast, with applications ranging from antibacterial agents to anticancer therapeutics.[2][3] The combination of these two scaffolds in one molecule suggests a potential for a wide range of pharmacological activities.

To visually represent the structural relationship of the title compound to its parent heterocycles, the following diagram is provided:

G 3-(Piperidin-3-ylmethyl)pyridine 3-(Piperidin-3-ylmethyl)pyridine Pyridine Pyridine 3-(Piperidin-3-ylmethyl)pyridine->Pyridine Contains Pyridine Ring Piperidine Piperidine 3-(Piperidin-3-ylmethyl)pyridine->Piperidine Contains Piperidine Ring

Caption: Structural relationship of the title compound.

Toxicological Profile of the Pyridine Moiety

Pyridine is a widely used chemical intermediate in the production of pharmaceuticals, pesticides, and other industrial products.[4] Its toxicity has been the subject of numerous studies.

Acute Toxicity

Pyridine is harmful if swallowed, inhaled, or in contact with skin.[5] Acute exposure can affect the central nervous system.[6] Signs of toxicity include weakness, uncoordinated muscle movement, and excess salivation.[6] The estimated lethal dose in humans is between 0.5 and 5.0 g/kg body weight.[6]

Genotoxicity

Studies on the genotoxicity of pyridine have yielded mixed results. While some in vitro assays have been negative, others, such as sister chromatid exchange assays, have shown weakly positive results.[7][8] In vivo studies in animals have not provided evidence of genotoxic potential.[7][8]

Carcinogenicity

There are no studies on the carcinogenic effects of pyridine in humans.[7][8][9] However, some studies in rodents have shown an increased incidence of liver tumors.[10] Based on limited evidence from animal studies, pyridine is sometimes classified as suspected of being carcinogenic to humans.[4]

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive effects of pyridine in humans and animals.[7][8] Studies on related compounds, such as 3-cyanopyridine, have shown reproductive and developmental toxicity at high doses in rats.[11]

Toxicological Profile of the Piperidine Moiety

Piperidine is a cyclic secondary amine that is also a common building block in medicinal chemistry.

Acute Toxicity

Piperidine is a flammable liquid that can cause irritation upon exposure.[12] Inhalation studies in rats have shown that it can cause nasal irritation.[12]

Genotoxicity and Carcinogenicity

Predicted Safety Profile of this compound and Recommended Preclinical Safety Evaluation

Based on the toxicological profiles of pyridine and piperidine, the following predictions can be made for this compound, alongside recommendations for a preclinical safety testing strategy.

In Silico Toxicity Prediction

Computational tools can be employed to predict the toxicity of a novel compound based on its structure. It is recommended to perform in silico predictions for mutagenicity, carcinogenicity, and other toxicities as a first step.

In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted to assess the cytotoxic and genotoxic potential of the compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

G cluster_0 In Vitro Toxicity Workflow Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Endpoint Assay Endpoint Assay Compound Exposure->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis

Caption: General workflow for in vitro toxicity testing.

In Vivo Acute Toxicity Studies

Should the in vitro data be favorable, in vivo acute toxicity studies in two rodent species are recommended to determine the LD50 and identify target organs of toxicity.

Genotoxicity and Carcinogenicity Assessment

A standard battery of genotoxicity tests, including the Ames test, in vitro chromosomal aberration test, and an in vivo micronucleus test, should be performed. Long-term carcinogenicity studies in rodents may be required depending on the intended clinical use of the compound.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies in rodents are necessary to assess the potential effects on fertility, embryonic development, and offspring.

Data Summary

Toxicological Endpoint Pyridine Piperidine Predicted for this compound
Acute Toxicity Harmful by ingestion, inhalation, and skin contact.[5] CNS effects.[6]Irritant.[12]Likely to be harmful at high doses. Potential for local irritation and systemic toxicity.
Genotoxicity Mixed results in vitro; negative in vivo.[7][8]Data not available.Requires a full battery of genotoxicity tests.
Carcinogenicity Suspected carcinogen based on animal data.[4][10]Data not available.Long-term studies may be necessary.
Reproductive Toxicity Data lacking.[7][8]Data not available.Requires dedicated reproductive and developmental toxicity studies.

Conclusion

The safety and toxicity profile of this compound is currently uncharacterized. Based on a structure-activity relationship analysis of its constituent pyridine and piperidine moieties, a potential for toxicity exists, warranting a thorough and systematic preclinical safety evaluation. The recommendations provided in this guide outline a standard pathway for assessing the toxicological risks associated with this novel chemical entity, ensuring a data-driven approach to its development.

References

  • MDPI. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • Jubilant Ingrevia Limited. (2024, April 3).
  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Health Council of the Netherlands. (2023, August 29). Pyridine; Evaluation of the carcinogenicity and genotoxicity.
  • Sigma-Aldrich. (2025, August 5).
  • National Center for Biotechnology Information. (n.d.). PIPERIDINE - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf.
  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • ResearchGate. (2025, August 6). An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity | Request PDF.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
  • MDPI. (n.d.).
  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment.
  • Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Fisher Scientific. (2023, September 5).
  • Fisher Scientific. (2012, April 16).
  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS | CAS 108-99-6 MSDS.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Request PDF.
  • Carcinogenic Potency Database. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • PubMed. (2013, January).
  • BLD Pharm. (n.d.). 1884705-30-9|Methyl (R)

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document outlines two primary purification strategies: recrystallization and silica gel chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each procedural choice. Furthermore, this guide details analytical methods for purity verification, ensuring a self-validating workflow from crude material to a highly purified final product.

Introduction and Strategic Overview

3-(Piperidin-3-ylmethyl)pyridine is a heterocyclic compound whose dihydrochloride salt form is often utilized to improve stability and handling characteristics. Its synthesis, commonly achieved through the catalytic hydrogenation of 3-(pyridin-3-ylmethyl)pyridine, can result in a crude product containing a variety of impurities. The ultimate purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

1.1. Understanding Potential Impurities

An effective purification strategy begins with understanding the potential impurities. Based on the common synthetic route (catalytic reduction of a pyridine ring), the primary impurities are likely to be:

  • Unreacted Starting Material: 3-(Pyridin-3-ylmethyl)pyridine.

  • Partially Hydrogenated Intermediates: e.g., 3-(1,2,3,6-tetrahydropyridin-3-ylmethyl)pyridine.

  • Catalyst Residues: Traces of palladium, platinum, or rhodium from the hydrogenation step.[1]

  • Solvent and Water: Residual solvents from the reaction and workup. As a hygroscopic salt, water is a common impurity.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation over time.

The choice of purification method depends on the nature and quantity of these impurities, as well as the desired scale and final purity specifications.

1.2. Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is_solid Is the crude material a solid? start->is_solid check_purity Initial Purity Assessment (TLC, HPLC, NMR) recrystallization Protocol 1: Recrystallization check_purity->recrystallization Purity >90% Impurities have different solubility chromatography Protocol 2: Silica Gel Chromatography (as free base) check_purity->chromatography Purity <90% Polar impurities present is_solid->check_purity Yes is_solid->chromatography No (Oily) final_purity Final Purity & Identity Check (HPLC >99%, NMR, MS) recrystallization->final_purity convert_to_salt Convert free base to Dihydrochloride Salt chromatography->convert_to_salt convert_to_salt->final_purity

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for purifying crystalline solids with moderate to high initial purity (>90%). The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For hydrochloride salts, polar protic solvents or mixtures thereof are often effective.

2.1. Scientific Principle

The dihydrochloride salt of 3-(Piperidin-3-ylmethyl)pyridine is a polar, ionic compound. It is expected to be highly soluble in hot polar solvents like alcohols and sparingly soluble at colder temperatures. Impurities, such as the less polar, unreacted pyridine starting material, may either remain in the cold solvent or be less soluble in the hot solvent, allowing for separation. A patent for the closely related compound, 3-aminopiperidine dihydrochloride, demonstrates the effectiveness of an isopropyl alcohol and water mixture, which provides a robust starting point for solvent screening.[1]

2.2. Detailed Step-by-Step Protocol

  • Solvent Selection: Begin by testing solubility in various solvents. Based on literature for similar compounds, the recommended starting solvent system is a mixture of isopropyl alcohol (IPA) and water.[1]

    • Place a small amount of crude material (approx. 50 mg) in a test tube.

    • Add IPA dropwise while heating until the solid dissolves. If it does not dissolve readily, add a minimal amount of water (e.g., 5-10% v/v) to the IPA to increase solvent polarity.

    • Allow the solution to cool to room temperature and then in an ice bath. Successful crystallization should yield a significant amount of solid precipitate.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of the chosen hot solvent system (e.g., 95:5 IPA/water) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[2]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]

  • Drying: Dry the crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.[1] The final product should be a fine, white, crystalline solid.

ParameterRecommended ConditionRationale
Solvent System Isopropyl Alcohol / Water (e.g., 95:5 v/v)Balances polarity to dissolve the salt when hot but allows precipitation when cold.[1]
Cooling Method Slow cooling to RT, then ice bathPromotes formation of large, pure crystals and maximizes yield.
Washing Solvent Cold Recrystallization SolventRemoves adhering impurities without significantly dissolving the product.[2]
Drying Vacuum oven, 40-50 °CEnsures complete removal of residual, hygroscopic solvents.[1]

Protocol 2: Purification by Silica Gel Chromatography

For crude materials that are oily or have purity below 90%, particularly when impurities have similar polarity to the product, silica gel chromatography is a more effective method.

3.1. Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The highly polar nature of the dihydrochloride salt makes it challenging to elute from a silica column. Therefore, it is standard practice to first convert the salt to its less polar free base form, which will interact more favorably with the column and allow for elution with common organic solvents. After purification, the free base is converted back to the dihydrochloride salt.

3.2. Detailed Step-by-Step Protocol

Chromatography_Workflow start Crude Dihydrochloride Salt basification 1. Basification: Dissolve in H2O, add aq. NaOH/K2CO3 to pH > 12. Extract with DCM/EtOAc. start->basification drying 2. Drying & Concentration: Dry organic extracts (e.g., Na2SO4), concentrate in vacuo. basification->drying chromatography 3. Column Chromatography: Load onto silica gel column. Elute with DCM/MeOH/NH4OH gradient. drying->chromatography pooling 4. Pooling & Concentration: Analyze fractions by TLC. Pool pure fractions and concentrate. chromatography->pooling salt_formation 5. Salt Formation: Dissolve free base in Ether/IPA. Add ethereal HCl or bubble HCl gas. pooling->salt_formation isolation 6. Isolation: Filter precipitate. Wash with cold ether and dry. salt_formation->isolation product Purified Dihydrochloride Salt isolation->product

Caption: Workflow for chromatographic purification via the free base.

  • Conversion to Free Base: Dissolve the crude dihydrochloride salt in a minimum amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or 2M sodium hydroxide) with stirring until the pH is >12. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude free base, which may be an oil.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A common eluent system for basic amines is a mixture of a non-polar solvent, a polar solvent, and a small amount of a basic modifier to prevent peak tailing. A typical gradient might be Dichloromethane/Methanol with 0.5-1% ammonium hydroxide. For example, start with 100% DCM and gradually increase to 95:5:0.5 DCM/MeOH/NH₄OH.

    • Procedure: Slurry pack the silica gel in the initial eluent. Adsorb the crude free base onto a small amount of silica and dry-load it onto the column. Elute with the solvent gradient, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing with UV light and/or a potassium permanganate stain. Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Conversion back to Dihydrochloride Salt: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or isopropyl alcohol. Add a stoichiometric amount (2 equivalents) of a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.

Purity and Identity Assessment

Rigorous analytical testing is required to confirm the purity and identity of the final product.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis. For compounds like 3-aminopiperidine, a reverse-phase method on a C18 column is effective for separating polar impurities like residual aminopyridines.[3]

ParameterExample ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column for polar analytes.
Mobile Phase A: Phosphate Buffer (pH 7.0), B: MethanolProvides good separation for aminopyridine impurities.[3]
Elution Isocratic, e.g., 90:10 (A:B)Simple, robust method for known impurities.[3]
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rate.
Detection UV at 260-280 nmPyridine ring provides strong UV absorbance for detection.
Purity Target >99.0% (by peak area)Standard for high-purity pharmaceutical intermediates.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure and can provide a semi-quantitative purity assessment. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values.

  • ¹H NMR: Upon formation of the dihydrochloride salt, the proton signals on the pyridine ring and the protons alpha to the nitrogen atoms are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charges.[2] This shift is a key indicator of successful salt formation.

  • Solvent: D₂O or DMSO-d₆ are suitable solvents for the polar dihydrochloride salt.

  • Internal Standard: A known amount of an internal standard (e.g., dimethyl sulfone) can be added for quantitative NMR (qNMR) to determine absolute purity.

4.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion for the free base [M+H]⁺.

Conclusion

The purification of this compound to a high degree of purity is essential for its use in pharmaceutical manufacturing. For materials with >90% initial purity, recrystallization from a polar solvent system like IPA/water is an efficient and scalable method. For more complex mixtures or oily crude products, a multi-step process involving conversion to the free base, silica gel chromatography, and subsequent salt reformation is recommended. In all cases, the final product must be rigorously analyzed by HPLC and NMR to confirm that it meets the required quality specifications.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2).
  • Google Patents. (1959). Purification of piperidines. (US2868793A).
  • Google Patents. (2015). The HPLC analytical approach of 3-amino piperidine. (CN104034814B).
  • ResearchGate. (n.d.). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. Retrieved from [Link]

  • Google Patents. (1984). Process for the preparation of substituted pyridines. (DE3245950A1).
  • ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Google Patents. (2010). A kind of purification method of high-purity piperidine. (CN101602748B).
  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. This heterocyclic compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a scaffold for potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) modulators. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to ensure both successful execution and a foundational understanding for further process optimization.

Introduction: The Strategic Importance of the Piperidine-Pyridine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] When coupled with a pyridine moiety, as in 3-(Piperidin-3-ylmethyl)pyridine, the resulting scaffold becomes a versatile building block for targeting a wide range of biological systems.[3][4] Pyridine and its derivatives are fundamental to the synthesis of numerous medicinal compounds, including antibacterial and anti-inflammatory agents.[3]

Specifically, 3-(Piperidin-3-ylmethyl)pyridine serves as a crucial precursor for a class of 3,5-bicyclic aryl piperidines that act as high-affinity partial agonists for the α4β2 nAChR.[5] These receptors are a key therapeutic target for smoking cessation aids and other neurological disorders. This guide provides the essential methodologies for preparing and validating the dihydrochloride salt of this intermediate, ensuring high purity and suitability for downstream synthetic applications.

Synthesis Protocol: Catalytic Hydrogenation of 3-(Pyridin-3-ylmethyl)pyridine

The conversion of an aromatic pyridine ring to its saturated piperidine counterpart is most efficiently and cleanly achieved through catalytic hydrogenation.[6][7] This method is industrially scalable and demonstrates high atom economy, as it only requires the substrate, a catalyst, and a hydrogen source.[7]

Principle of the Reaction

The aromaticity of the pyridine ring imparts significant stability, necessitating the use of a catalyst and typically elevated pressure and/or temperature to achieve reduction.[6] The reaction involves the heterogeneous catalysis-mediated addition of hydrogen across the double bonds of the pyridine ring.[6] Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium like glacial acetic acid is a highly effective system.[7][8] The acid serves a dual purpose: it protonates the pyridine nitrogen, which can otherwise act as a catalyst poison, and it provides a suitable protic environment for the hydrogenation process.[8]

G cluster_0 Synthesis Workflow Start 3-(Pyridin-3-ylmethyl)pyridine + PtO2 Catalyst + Glacial Acetic Acid Reactor Charge High-Pressure Autoclave Start->Reactor Purge Purge with N2, then H2 Reactor->Purge React Pressurize with H2 (50-70 bar) Heat (25-50°C) Stir Purge->React Monitor Monitor Reaction (TLC, GC-MS, HPLC) React->Monitor Monitor->React Incomplete Workup Catalyst Filtration Solvent Evaporation Monitor->Workup Complete Isolation Basify (aq. NaOH) Extract with Organic Solvent Workup->Isolation Salt Add HCl in IPA Crystallize Isolation->Salt Product 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride Salt->Product

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol

Materials and Reagents:

  • 3-(Pyridin-3-ylmethyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Hydrochloric Acid, 2M solution in Isopropanol (IPA)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor (autoclave) with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: Under an inert nitrogen atmosphere, carefully add Platinum(IV) oxide (PtO₂) catalyst (e.g., 1-5 mol%) to the autoclave vessel.[9]

  • Solvent and Substrate Addition: Add glacial acetic acid as the solvent, followed by the 3-(Pyridin-3-ylmethyl)pyridine substrate.[8][9] The typical substrate concentration is 0.1-0.5 M.

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas (to ~5 bar) and venting three times to remove all oxygen. Follow this with three hydrogen gas purges.[9]

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (typically 50-70 bar).[8][9] Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (e.g., 25-50°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-24 hours. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing via GC-MS or TLC.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst. Wash the pad with a small amount of acetic acid.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • Work-up: Cool the residue in an ice bath and carefully basify to pH >11 by the slow addition of 5M NaOH solution. This neutralizes the acetic acid and deprotonates the product to the free base.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Piperidin-3-ylmethyl)pyridine free base, typically as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a 2M solution of HCl in isopropanol (1.9-2.0 equivalents) with stirring. The dihydrochloride salt will precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol or diethyl ether and dry under vacuum to yield the final product.

Typical Reaction Parameters
ParameterValueRationale / Notes
Catalyst PtO₂ (Adams' catalyst)Highly effective for pyridine reduction under acidic conditions.[8]
Catalyst Loading 1 - 5 mol%Lower loadings may require longer reaction times or higher pressures.
Solvent Glacial Acetic AcidPrevents catalyst poisoning and facilitates hydrogenation.[8]
H₂ Pressure 50 - 70 barRequired to overcome the aromatic stability of the pyridine ring.[8][9]
Temperature 25 - 50 °CThe reaction is often exothermic; cooling may be required initially.
Typical Yield 85 - 95%High yields are expected with complete conversion.

Purification via Recrystallization

The crude dihydrochloride salt can be further purified by recrystallization to remove any residual impurities, resulting in a high-purity, crystalline solid suitable for pharmaceutical applications.

Protocol
  • Place the crude this compound in a clean flask.

  • Add a minimal amount of a suitable solvent system (e.g., methanol, ethanol, or a mixture such as methanol/diethyl ether) and heat gently with stirring until the solid is fully dissolved.

  • If any insoluble material is present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small volume of the cold recrystallization solvent or a non-solvent like cold diethyl ether.

  • Dry the crystals thoroughly under high vacuum.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized intermediate.

TechniqueExpected Result / ObservationPurpose
¹H NMR Characteristic signals for both the piperidine and pyridine rings. Protons adjacent to nitrogen atoms will be shifted downfield. The spectrum will show appropriate integration.Structural confirmation and identification.[10][11]
¹³C NMR Appearance of sp³ hybridized carbon signals for the piperidine ring and disappearance of the corresponding sp² signals from the starting material.Confirms complete reduction of the pyridine ring.[10][11]
Mass Spec (ESI-MS) The spectrum should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the free base.Confirms the molecular weight of the compound.[10]
Melting Point A sharp, defined melting point range.A key indicator of the purity of the crystalline salt.[10]
HPLC/GC Purity ≥98%Quantifies the purity of the final product.

Application in Drug Synthesis

The primary utility of this compound is as a key building block. The secondary amine of the piperidine ring serves as a nucleophilic handle for further functionalization, typically through alkylation or acylation reactions, to build the final API.

G Start 3-(Pyridin-3-ylmethyl)pyridine Intermediate 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride Start->Intermediate Catalytic Hydrogenation FreeBase Free Base form Intermediate->FreeBase Basification API Final API (e.g., α4β2 nAChR Partial Agonist) FreeBase->API Alkylation / Acylation (R-X) Target α4β2 nAChR Target API->Target Biological Activity

Caption: Synthetic pathway from precursor to a functional API.

As an example, its use in the synthesis of α4β2 nAChR partial agonists involves coupling the piperidine nitrogen with various aryl or heterocyclic moieties to achieve the desired potency and selectivity profile at the receptor.[5][12]

Safety and Handling Precautions

Proper safety measures are mandatory when handling the reagents and products described in this guide.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[13][14]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13][14][15]

  • Handling: Avoid creating dust when handling the solid dihydrochloride salt.[13] The precursor, a pyridine derivative, is harmful if swallowed, in contact with skin, or inhaled.[16] Use appropriate, spark-proof tools and techniques.[14][16]

  • Hydrogen Safety: Catalytic hydrogenation involves flammable hydrogen gas under high pressure. Ensure the reactor is properly rated, maintained, and operated by trained personnel. Always purge the system thoroughly to remove oxygen before introducing hydrogen.

  • Spills and Waste: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal.[17] Dispose of all chemical waste according to institutional and local regulations.

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

  • Synthesis process of 3-methylamino-piperidine.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

  • 3-(2-Aminoethyl)pyridine analogs as alpha4beta2 nicotinic cholinergic receptor ligands. PubMed. [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • 3,5-Bicyclic aryl piperidines: a novel class of alpha4beta2 neuronal nicotinic receptor partial agonists for smoking cessation. PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]

  • Pyridine series intermediates. TYSCHEM. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]

  • Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. PubMed. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Piperidinyl-Pyridine Scaffolds

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] Its favorable physicochemical properties, such as chemical stability and the ability to modulate lipophilicity, contribute to improved pharmacokinetic profiles and druggability.[1] The compound 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride and its analogs represent a chemical space of significant interest for drug discovery. Structural relatives have shown diverse biological activities, including the inhibition of Lysine Specific Demethylase 1 (LSD1) for oncology applications and modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions like Parkinson's disease, addiction, and schizophrenia.[2][3]

Given the structural similarities to known nAChR ligands, a high-throughput screening (HTS) campaign for a library of this compound analogs is logically directed towards identifying novel modulators of nAChRs. These receptors are ligand-gated ion channels crucial for neurotransmission, and their dysfunction is linked to numerous pathologies.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS cascade to identify and characterize novel nAChR modulators from a library of such analogs.

The proposed screening funnel is designed to maximize efficiency and data quality, beginning with a rapid and cost-effective primary binding assay to identify initial "hits." These hits are then progressed through a more biologically relevant, cell-based secondary functional assay to confirm activity and determine the mode of action (agonist or antagonist). This tiered approach ensures that resources are focused on the most promising compounds.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign requires meticulous planning and execution, from library preparation to data analysis.[6][7][8][9] The overall workflow is designed to be a self-validating system, with integrated quality control measures at each step.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening Cascade cluster_analysis Phase 3: Analysis & Follow-up Compound_Library Compound Library (3-(Piperidin-3-ylmethyl)pyridine analogs) Assay_Plates Assay-Ready Plates (384-well format) Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary Screen: Fluorescence Polarization (Binding Assay) Assay_Plates->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Hit Selection Secondary_Screen Secondary Screen: Cell-Based Functional Assay (FLIPR) Primary_Hits->Secondary_Screen Progression Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Confirmation & MOA Dose_Response Dose-Response & IC50/EC50 Determination Confirmed_Hits->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-level overview of the HTS workflow for 3-(Piperidin-3-ylmethyl)pyridine analogs.

Primary High-Throughput Screen: Fluorescence Polarization Binding Assay

Rationale and Causality:

The primary screen aims to rapidly identify compounds that bind to the target nAChR subtype (e.g., α4β2, a common subtype implicated in CNS disorders). A fluorescence polarization (FP) assay is an ideal choice for this initial step.[10] FP is a homogeneous, solution-based technique that measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[11] When the small tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger receptor protein, its tumbling is slowed, leading to a high polarization signal. Test compounds that bind to the receptor will displace the fluorescent tracer, causing a decrease in the polarization signal.

The advantages of an FP assay for primary screening include its simplicity (no wash steps), speed, low reagent consumption, and amenability to automation in high-density microplate formats (384- or 1536-well).[12]

Protocol: α4β2 nAChR Fluorescence Polarization Competition Assay

1. Reagents and Materials:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA).
  • α4β2 nAChR: Purified, soluble receptor protein (commercially available or produced in-house).
  • Fluorescent Tracer: A known α4β2 nAChR ligand conjugated to a suitable fluorophore (e.g., TAMRA-epibatidine).
  • Positive Control: A known high-affinity α4β2 nAChR ligand (e.g., unlabeled epibatidine).
  • Negative Control: DMSO (vehicle).
  • Test Compounds: Library of this compound analogs dissolved in DMSO.
  • Assay Plates: Black, low-volume 384-well microplates.

2. Assay Optimization (Pre-Screening):

  • Receptor Titration: Determine the optimal concentration of α4β2 nAChR that provides a robust signal window.
  • Tracer Titration: Determine the concentration of the fluorescent tracer that is at or below its Kd for the receptor to ensure assay sensitivity.
  • Z'-Factor Determination: Perform a pilot screen with positive and negative controls to ensure a Z'-factor > 0.5, indicating a robust and reliable assay.[7]

3. Automated Screening Protocol (384-well format):

  • Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at a final concentration of 10 µM) and controls into the assay plate wells.
  • Add 10 µL of fluorescent tracer diluted in assay buffer to all wells.
  • Add 10 µL of α4β2 nAChR diluted in assay buffer to all wells except for the "no receptor" control wells.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the chosen fluorophore.

4. Data Analysis and Hit Selection:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.
  • Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
  • Compounds that meet the hit criteria are selected for confirmation and secondary screening.
Parameter Description Typical Value
Plate Format Microplate used for the assay384-well, black, low-volume
Assay Volume Total reaction volume per well20 µL
Compound Conc. Final concentration of test compounds10 µM
Receptor Conc. Optimized concentration of α4β2 nAChRAssay-dependent (e.g., 1-5 nM)
Tracer Conc. Optimized concentration of fluorescent tracerAssay-dependent (e.g., 0.5-2 nM)
Incubation Time and temperature for binding60 min at Room Temperature
Detection Measurement methodFluorescence Polarization
Z'-Factor Assay quality metric> 0.5

Secondary High-Throughput Screen: Cell-Based Functional Assay

Rationale and Causality:

While the primary screen identifies binders, it does not provide information about the functional activity of the compounds (i.e., whether they are agonists that activate the receptor or antagonists that block its activation). A cell-based functional assay is therefore essential to confirm the activity of the primary hits and to elucidate their mechanism of action.[13][14][15][16]

A common method for assessing nAChR function is to measure changes in intracellular calcium levels using a fluorescent calcium indicator. nAChRs are ion channels, and their activation leads to an influx of cations, including Ca2+, into the cell. This change in intracellular Ca2+ can be detected using a fluorometric imaging plate reader (FLIPR). This assay provides a direct measure of the functional consequences of compound binding.

Protocol: FLIPR-Based Calcium Flux Assay for nAChR Modulation

1. Reagents and Materials:

  • Cell Line: A stable cell line expressing the target nAChR subtype (e.g., HEK293 cells stably expressing human α4β2 nAChR).
  • Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS and selection antibiotics).
  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine).
  • Antagonist: A known nAChR antagonist (e.g., mecamylamine).
  • Primary Hits: Compounds identified from the primary screen.
  • Assay Plates: Black, clear-bottom 384-well cell culture plates.

2. Cell Preparation:

  • Plate the nAChR-expressing cells in 384-well plates at an optimized density and allow them to adhere overnight.
  • On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's protocol.
  • Incubate for 60 minutes at 37°C.
  • Wash the cells with assay buffer to remove excess dye.

3. Functional Assay Protocol (Agonist and Antagonist Modes):

  • Agonist Mode:
  • Transfer the primary hit compounds to the cell plate.
  • Immediately place the plate in the FLIPR instrument and measure the fluorescence signal over time to detect any compound-induced calcium influx.
  • Antagonist Mode:
  • Pre-incubate the cells with the primary hit compounds for a defined period (e.g., 15-30 minutes).
  • Add a known concentration of the nAChR agonist (e.g., EC80 concentration of acetylcholine) to all wells.
  • Immediately measure the fluorescence signal in the FLIPR to determine if the test compounds inhibit the agonist-induced calcium response.

4. Data Analysis and Hit Confirmation:

  • Analyze the kinetic fluorescence data to determine the maximum signal change for each well.
  • In agonist mode, compounds that induce a significant increase in fluorescence are classified as agonists.
  • In antagonist mode, compounds that significantly reduce the agonist-induced fluorescence are classified as antagonists.
  • Confirmed hits are then subjected to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).

Start [label="Confirmed Hit from Primary Screen", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Test_Agonist [label="Test in Agonist Mode"]; Test_Antagonist [label="Test in Antagonist Mode"]; Agonist_Response [label="Calcium Flux?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Antagonist_Response [label="Inhibition of Agonist Response?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Is_Agonist [label="Confirmed Agonist", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Is_Antagonist [label="Confirmed Antagonist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive [label="Inactive in Functional Assay", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Test_Agonist; Start -> Test_Antagonist; Test_Agonist -> Agonist_Response; Test_Antagonist -> Antagonist_Response; Agonist_Response -> Is_Agonist [label="Yes"]; Agonist_Response -> Inactive [label="No"]; Antagonist_Response -> Is_Antagonist [label="Yes"]; Antagonist_Response -> Inactive [label="No"]; }

Caption: Logic diagram for determining the mechanism of action in the secondary functional assay.

Data Management and Quality Control

Trustworthiness Through Self-Validation:

The integrity of an HTS campaign hinges on rigorous quality control and data management.[17] Each assay plate must include appropriate controls to ensure its validity.

  • Positive Controls: A known agonist or antagonist to define the upper limit of the assay window.

  • Negative Controls: DMSO vehicle to define the baseline response.

  • Neutral Controls: A compound known to be inactive at the target to monitor for assay drift.

The Z'-factor should be calculated for each plate in the primary screen to monitor assay performance in real-time. Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated. Data should be stored in a centralized database that allows for efficient querying and analysis.[18] Visualization tools, such as heatmaps of plate reads, can help identify systematic errors like edge effects or dispenser clogs.[19]

QC Metric Purpose Acceptance Criterion
Z'-Factor Measures the statistical separation between positive and negative controls.Z' > 0.5
Signal-to-Background Ratio of the mean signal of the positive control to the negative control.> 3
CV of Controls Coefficient of variation for replicate control wells.< 20%
Hit Rate Percentage of compounds identified as hits.Typically < 1-2%

Conclusion and Forward Look

This application note provides a robust and scientifically grounded framework for the high-throughput screening of this compound analogs against nicotinic acetylcholine receptors. By employing a sequential screening cascade of a primary binding assay followed by a secondary functional assay, researchers can efficiently identify and characterize novel nAChR modulators. The emphasis on rigorous assay validation, integrated quality control, and systematic data analysis ensures the generation of high-quality, reproducible data. The confirmed hits from this workflow will serve as valuable starting points for lead optimization programs, ultimately paving the way for the development of new therapeutics for a range of neurological disorders.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2 Receptors*. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence Polarization-Based Bioassays: New Horizons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. PMC. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • YouTube. (2024, April 4). Fluorescence Polarization Assays. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Modern Drug Discovery. (2004, November 2). Cell-based screening assays and structural studies are fueling G-protein coupled receptors as one of the most popular classes of investigational drug targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of fluorescence imaging probes for nicotinic acetylcholine α4β2∗ receptors. Retrieved from [Link]

  • Lupine Publishers. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. Retrieved from [Link]

  • Chapman University Digital Commons. (n.d.). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Retrieved from [Link]

Sources

Troubleshooting & Optimization

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The two main stability concerns for this compound are its hygroscopicity and potential for oxidation . As a dihydrochloride salt, it readily absorbs moisture from the atmosphere.[1] While the hydrochloride salt form significantly enhances stability compared to the free base by protecting the amine groups, the piperidine and pyridine rings can still be susceptible to degradation under adverse conditions.[2]

Q2: What is the correct way to store the solid compound for long-term use?

A2: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at a reduced temperature.[1] A desiccator can also be used to provide a dry environment. The key is to minimize exposure to moisture and atmospheric oxygen.

Q3: Is this compound sensitive to light?

Q4: How should I handle the compound when weighing it for an experiment?

A4: Due to its hygroscopic nature, you should handle the compound in a controlled environment with low humidity, such as a glove box or a balance draft shield. If such an environment is not available, work quickly to minimize the time the compound is exposed to the ambient atmosphere. Always ensure the container is sealed tightly immediately after use.

Q5: Can I pre-make a stock solution? How should I store it?

A5: Preparing stock solutions is possible, but their stability will depend on the solvent and storage conditions. Aqueous solutions are generally not recommended for long-term storage due to the potential for microbial growth and hydrolysis. If you must use an aqueous buffer, prepare it fresh and use it promptly. For organic solvents, anhydrous solvents are preferred. Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q6: Why is the dihydrochloride salt form used?

A6: Converting amines to their hydrochloride salts is a standard practice in pharmaceutical and chemical sciences for several reasons. The salt form generally exhibits higher water solubility and a significantly longer shelf-life compared to the free base.[4] The protonation of the basic nitrogen atoms in the piperidine and pyridine rings ties up the lone pair of electrons, making them less susceptible to oxidation.[2]

Storage and Handling Summary

ParameterRecommendationRationale
Temperature 2-8°C (Short-term) or -20°C (Long-term)Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hygroscopic water absorption.[1]
Light Protect from light (use amber vials).Prevents potential photodegradation of the pyridine moiety.
Container Tightly sealed, appropriate for low-temperature storage.Prevents ingress of moisture and air.
Handling Weigh in a low-humidity environment (e.g., glove box).The compound is hygroscopic and will readily absorb water from the air.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may be related to the stability of this compound.

Issue 1: Inconsistent or Lower-than-Expected Reaction Yields

Sub-optimal reaction performance is a common issue that can often be traced back to reagent quality.

Initial Assessment:

  • Confirm Identity: Before extensive troubleshooting, confirm the identity and purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).

  • Review Handling Practices: Were the storage and handling recommendations followed? Was the compound exposed to ambient air for an extended period?

Troubleshooting Workflow:

start Sub-optimal Reaction Yield check_purity Step 1: Verify Purity & Identity (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok new_reagent Action: Obtain a new, verified batch of the reagent. purity_ok->new_reagent No check_handling Step 2: Review Handling Protocol purity_ok->check_handling Yes handling_ok Inert atmosphere? Minimal exposure? check_handling->handling_ok improve_handling Action: Implement stringent handling (glove box, quick weighing). handling_ok->improve_handling No check_solvent Step 3: Test for Degradation (Run a small-scale reaction with freshly opened reagent) handling_ok->check_solvent Yes reaction_ok Does fresh reagent work? check_solvent->reaction_ok degraded_reagent Conclusion: The working stock is likely degraded. Action: Discard old stock and use fresh material. reaction_ok->degraded_reagent Yes check_reaction Step 4: Investigate Other Reaction Parameters (Solvent, Temperature, Other Reagents) reaction_ok->check_reaction No

Caption: Decision Tree for Investigating Sub-optimal Reaction Performance.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., LC-MS, NMR)

The presence of unknown impurities may indicate degradation of the starting material.

Potential Degradation Pathways:

  • Oxidation: The piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[5][6] Atmospheric oxygen can initiate these processes, especially if catalyzed by trace metals or light.

  • Moisture-Related Degradation: While the compound is a salt, excessive water absorption can create a solution-like microenvironment on the solid particles, potentially accelerating degradation.

Diagnostic Protocol:

  • Characterize Impurities: Use LC-MS/MS or high-resolution mass spectrometry to obtain the mass of the impurity peaks. A common degradation product would be the N-oxide, which would correspond to an increase in mass by 16 amu (M+16).

  • Forced Degradation Study (Simplified): To test for oxidative susceptibility, dissolve a small amount of the compound in a suitable solvent and bubble air or oxygen through it for a short period, or add a small amount of a mild oxidizing agent like hydrogen peroxide. Monitor the formation of new peaks by LC-MS. This can help confirm if the impurities seen in your experiment are oxidative degradants.

  • Solvent Purity: Ensure that the solvents used for both the reaction and the analysis are of high purity and free from contaminants that could react with the compound.

Key Stability Risks & Mitigation Strategies

Sources

Navigating the Labyrinth of Solubility: A Technical Support Guide for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is critical to achieving reliable and reproducible results. This guide is designed with full editorial control to provide you with in-depth, practical, and scientifically grounded advice to overcome the solubility challenges that can be encountered with this dihydrochloride salt. We will move beyond simple step-by-step instructions to explain the "why" behind each technique, ensuring a robust understanding of the underlying chemical principles.

The Challenge: Understanding the Solubility Profile

This compound is a molecule comprised of a piperidine ring linked to a pyridine ring. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt. This salt form is generally utilized to enhance the aqueous solubility of the parent molecule. While the individual parent structures, piperidine and pyridine, are known to be miscible with water, the solubility characteristics of the final salt can be influenced by factors such as its crystalline structure and the pH of the solvent.

Hydrochloride salts of organic bases are typically more soluble in aqueous solutions than their free base counterparts. The protonation of the nitrogen atoms increases the polarity of the molecule, facilitating interaction with polar solvents like water. However, challenges can still arise, particularly when preparing concentrated stock solutions or working in buffered systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving readily in water. What should I do?

A1: While this compound is expected to be water-soluble, several factors can impede dissolution. Here is a systematic approach to troubleshooting:

  • Initial Assessment: Start with deionized water at room temperature. Use a vortex mixer or sonicator to provide mechanical agitation. For many hydrochloride salts, this is sufficient.

  • Gentle Heating: If the compound remains insoluble, gently warm the solution to 37-40°C. Increased temperature can significantly improve the dissolution rate and solubility. Avoid excessive heat, as it may risk degradation of the compound.

  • pH Adjustment: As a dihydrochloride salt, the pH of the initial aqueous solution will be acidic. If you are still facing issues, a slight decrease in pH can sometimes enhance solubility. This can be achieved by adding a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl). Conversely, increasing the pH towards the pKa of the free base will decrease solubility and may cause precipitation.

Q2: I need to prepare a stock solution in an organic solvent. Which one should I choose?

A2: For many biological experiments, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are used to create highly concentrated stock solutions.

  • DMSO: DMSO is a powerful and versatile organic solvent capable of dissolving a wide range of polar and non-polar compounds. It is a good first choice for creating a high-concentration stock solution.

  • Ethanol: Ethanol is another viable option. The formation of piperidine-containing compounds can proceed efficiently in polar solvents like DMSO and DMF.[1]

It is crucial to note that when adding a DMSO or ethanol stock solution to an aqueous buffer, the final concentration of the organic solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in a concentrated organic stock solution is introduced into an aqueous buffer where its solubility is lower.

  • Decrease the Stock Concentration: The simplest solution is to prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when diluted into your aqueous medium.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes help to mitigate immediate precipitation. Another technique is to perform serial dilutions in a mixture of the organic solvent and the aqueous buffer.

  • Incorporate Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.

Q4: How does the pH of my buffered solution affect the solubility of this compound?

A4: The pH of the solution is a critical factor governing the solubility of this compound. As a dihydrochloride salt of a weak base, its solubility is pH-dependent.

  • Acidic pH: In acidic conditions (pH well below the pKa of the piperidine and pyridine nitrogens), the compound will exist predominantly in its protonated, more soluble, cationic form.

  • Neutral to Basic pH: As the pH increases towards the pKa values of the nitrogen atoms, the compound will begin to deprotonate, forming the less soluble free base. If the pH of your buffer is near or above the pKa of the free base, you are likely to encounter solubility issues and potential precipitation. The common ion effect may also reduce the solubility of API chloride salts in gastrointestinal fluids, which contain significant amounts of sodium chloride.[2]

The diagram below illustrates the relationship between pH and the ionization state of a basic compound, which directly impacts its solubility.

G cluster_pH_Scale pH Scale and Compound Ionization cluster_Solubility Expected Solubility Low_pH Low pH (Acidic) Protonated_Form Predominantly Protonated Form (BH+) Low_pH->Protonated_Form Favors High_pH High pH (Basic) Deprotonated_Form Predominantly Deprotonated Form (Free Base - B) High_pH->Deprotonated_Form Favors pKa_Region pH ≈ pKa Equilibrium [BH+] ≈ [B] pKa_Region->Equilibrium Equilibrium High_Solubility High Solubility Low_Solubility Low Solubility (Precipitation Risk) Protonated_Form->High_Solubility Deprotonated_Form->Low_Solubility Variable_Solubility Variable Solubility Equilibrium->Variable_Solubility Leads to

Caption: pH-dependent ionization and solubility of a basic compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines a systematic approach to preparing an aqueous stock solution of this compound.

  • Initial Attempt:

    • Weigh the desired amount of this compound in a sterile conical tube.

    • Add a portion of the final volume of sterile, deionized water.

    • Vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Gentle Heating (If Necessary):

    • If the compound remains undissolved, place the tube in a water bath set to 37-40°C.

    • Periodically vortex the solution until it becomes clear.

    • Allow the solution to cool to room temperature before use.

  • Final Steps:

    • Once the compound is fully dissolved, add the remaining volume of water to reach the final desired concentration.

    • Sterile filter the solution through a 0.22 µm filter if it is to be used in cell culture or other sensitive biological applications.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is for preparing a concentrated stock solution in DMSO for subsequent dilution into aqueous buffers.

  • Preparation:

    • Accurately weigh the desired amount of this compound into a sterile, conical tube.

    • Add the required volume of high-purity, anhydrous DMSO.

  • Dissolution:

    • Vortex the mixture thoroughly for 2-3 minutes.

    • If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.

  • Storage:

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

The following flowchart provides a decision-making workflow for dissolving this compound.

Caption: Decision workflow for dissolving the compound.

Data Summary

SolventExpected SolubilityRationale & Key Considerations
Water HighThe dihydrochloride salt form significantly increases polarity. Piperidine and pyridine are water-miscible.
Phosphate-Buffered Saline (PBS) pH-DependentSolubility will be high at acidic to neutral pH but may decrease if the buffer pH is close to the pKa of the free base.
Ethanol SolubleA polar protic solvent that is generally effective for dissolving hydrochloride salts.
Dimethyl Sulfoxide (DMSO) Highly SolubleA powerful polar aprotic solvent suitable for creating high-concentration stock solutions.

Concluding Remarks

Successfully working with this compound hinges on a clear understanding of its nature as a dihydrochloride salt and the critical role of the solvent environment, particularly pH. By approaching dissolution systematically and being mindful of the potential for pH-dependent solubility and antisolvent precipitation, researchers can confidently prepare accurate and stable solutions for their experiments. This guide provides a framework for troubleshooting common issues, empowering you to focus on your research goals.

References

  • (S)-Piperidin-3-ylmethanol hydrochloride. PubChem. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Piperidine. Solubility of Things. [Link]

  • A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. MDPI. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Piperidine. Wikipedia. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • How can I remove the pyridine from the sugar compound?. ResearchGate. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • 3-Pyridinemethanol. PubChem. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. MDPI. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Piperidine. Ataman Kimya. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on practical solutions to improve both chemical yield and final product purity. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively.

Section 1: The Synthetic Pathway at a Glance

The most common and direct route to 3-(Piperidin-3-ylmethyl)pyridine is through the catalytic hydrogenation of a suitable precursor, 3-(Pyridin-3-ylmethyl)pyridine. This process involves the saturation of the pyridine ring to form the desired piperidine ring. The subsequent step is the formation of the dihydrochloride salt, which is often the desired form for stability and handling.

This guide will address critical questions that arise during the two primary stages of this synthesis: Catalytic Hydrogenation and Salt Formation & Purification .

Synthesis_Workflow Start Precursor: 3-(Pyridin-3-ylmethyl)pyridine Hydrogenation Step 1: Catalytic Hydrogenation Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Remove Catalyst Workup Aqueous Work-up & Solvent Exchange Filtration->Workup FreeBase Isolation of Free Base: 3-(Piperidin-3-ylmethyl)pyridine Workup->FreeBase SaltFormation Step 2: Dihydrochloride Salt Formation FreeBase->SaltFormation Add 2 eq. HCl Crystallization Crystallization / Recrystallization SaltFormation->Crystallization Isolation Isolation & Drying Crystallization->Isolation Collect Crystals Product Final Product: High Purity Dihydrochloride Salt Isolation->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting the Catalytic Hydrogenation

The reduction of the pyridine ring is often the most challenging step. Pyridine derivatives can be difficult to hydrogenate due to the aromatic stability of the ring and the tendency of the nitrogen lone pair to act as a catalyst poison.[1]

Q1: My hydrogenation reaction is slow, incomplete, or fails to start. What are the primary causes and solutions?

A1: This is a common issue stemming from several factors related to catalyst activity and reaction conditions.

  • Causality - Catalyst Deactivation: The nitrogen atom in the pyridine ring can strongly adsorb to the surface of heterogeneous catalysts (like Pd, Pt, Rh), blocking the active sites required for hydrogen activation and transfer. This is a form of catalyst poisoning.[1] Acidic conditions can mitigate this by protonating the pyridine nitrogen, reducing its coordinating ability and activating the ring towards reduction.[2][3]

  • Troubleshooting Steps:

    • Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) often exhibit superior activity for pyridine hydrogenation compared to palladium or platinum under milder conditions.[1][4] Platinum oxide (PtO₂, Adams' catalyst) is also a robust choice but may require more forcing conditions.

    • Reaction Medium: The addition of an acid is highly recommended. Acetic acid is a common and effective solvent that serves to activate the substrate. Alternatively, performing the reaction in an alcohol (Methanol, Ethanol) with the addition of an acid like HCl can also be effective.

    • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates. Typical laboratory-scale hydrogenations of pyridines are run at pressures from 50 psi to 500 psi (approx. 3.5 to 35 bar). High-pressure reactors are often necessary for complete conversion.[5]

    • Elevate Temperature: Increasing the temperature (e.g., from ambient to 50-80 °C) can significantly accelerate the reaction rate. However, be cautious, as higher temperatures can sometimes lead to side reactions.[5]

    • Check Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. Older or improperly stored catalysts can have reduced activity. Perform a test reaction on a simpler, known substrate (e.g., pyridine itself) to validate catalyst activity.

Q2: I'm observing significant byproducts. What are they and how can I minimize them?

A2: The primary byproduct is often the result of partial hydrogenation, leading to tetrahydropyridine intermediates.

  • Causality - Incomplete Reduction: The reduction of pyridine to piperidine is a stepwise process involving the addition of three molecules of H₂. If the reaction stalls due to catalyst deactivation or suboptimal conditions, partially reduced intermediates can become the major isolated product. Undesired side reactions like dimerization can also occur, especially in electrochemical reductions without proper catalytic control.[4]

  • Troubleshooting Steps:

    • Optimize Reaction Time and Conditions: Do not stop the reaction prematurely. Monitor the reaction progress by a suitable method (TLC, GC-MS, or ¹H NMR of an aliquot) to ensure full consumption of the starting material and any intermediates.

    • Re-evaluate Catalyst Choice: As mentioned, Rhodium catalysts are particularly efficient and can drive the reaction to completion, minimizing the accumulation of intermediates.[2]

    • Ensure Efficient Mixing: In a heterogeneous catalysis system, efficient stirring is crucial to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface. Inadequate mixing can create localized "starvation" of hydrogen or substrate, leading to incomplete conversion.

Catalyst TypeTypical PressureTypical TemperatureSolventKey Considerations
5% Rh/C 50 - 200 psi25 - 60 °CAcetic Acid, MethanolExcellent activity for pyridine rings; often the first choice.[1][4]
PtO₂ (Adams') 50 - 500 psi25 - 80 °CAcetic Acid, EthanolVery robust and effective, but may require higher pressures/temperatures.[1]
10% Pd/C 500 - 1000 psi80 - 120 °CAcetic Acid, EthanolGenerally less active for pyridines; requires harsh conditions.[1] Not ideal if other reducible groups are present.

Section 3: FAQs on Purification and Salt Formation

After a successful hydrogenation, achieving high purity of the final dihydrochloride salt depends on a robust work-up and carefully controlled crystallization.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckStep Identify Stage: Hydrogenation or Crystallization? Start->CheckStep HydroPath Hydrogenation Issue CheckStep->HydroPath Hydrogenation CrystalPath Crystallization Issue CheckStep->CrystalPath Crystallization HydroCheck Incomplete Conversion? HydroPath->HydroCheck YesIncomplete Increase H₂ Pressure Increase Temperature Change Catalyst (e.g., to Rh/C) Add Acid (e.g., AcOH) HydroCheck->YesIncomplete Yes NoIncomplete Byproducts Present? HydroCheck->NoIncomplete No YesByproducts Optimize Conditions (Lower Temp, shorter time) Ensure full conversion NoIncomplete->YesByproducts Yes CrystalCheck Product Oiling Out? CrystalPath->CrystalCheck YesOil Check Purity of Free Base Use Anhydrous Solvent Try different solvent/anti-solvent Cool slowly CrystalCheck->YesOil Yes NoOil Final Purity Low? CrystalCheck->NoOil No YesPurity Recrystallize Product Use Charcoal Treatment Ensure Stoichiometric HCl NoOil->YesPurity Yes

Sources

Technical Support Center: Scaling the Synthesis of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides an in-depth analysis and practical troubleshooting advice for the multi-step synthesis and scale-up of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. Designed for researchers and process chemists, this document moves beyond simple protocols to explain the underlying chemical principles, empowering users to diagnose and resolve issues encountered during their campaigns.

I. Overview of the Synthetic Strategy

The selected synthetic route is a robust and scalable four-step process commencing with 3-cyanopyridine. This pathway is designed for efficiency and control, utilizing protective group chemistry and catalytic hydrogenation to construct the target molecule. Each step presents unique challenges, particularly during scale-up, which this guide will address.

Overall Synthetic Workflow

Caption: Four-step synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Step 1: Catalytic Hydrogenation of 3-Cyanopyridine

Objective: To selectively reduce the nitrile group to a primary amine without affecting the pyridine ring.

Q1: My reaction is stalling, or the conversion to 3-(aminomethyl)pyridine is low. What's wrong?

A1: This is a frequent issue when scaling up nitrile reductions. The root cause often lies with the catalyst, solvent, or reaction conditions.

  • Catalyst Activity:

    • Cause: Raney Nickel and Palladium catalysts are highly susceptible to poisoning by sulfur, halides, or even residual starting materials from previous batches. On a large scale, the surface area-to-volume ratio changes, and minor impurities have a more pronounced effect.

    • Solution: Ensure the 3-cyanopyridine is of high purity. Consider filtering it through a plug of activated carbon or silica gel before use. Use a fresh, high-activity catalyst from a reputable supplier. For Raney Ni, ensure it has been properly washed and is stored under water to prevent deactivation.

  • Role of Ammonia:

    • Cause: During nitrile reduction, a primary amine is formed, which can react with the intermediate imine to form secondary amines as byproducts.[1] Ammonia is added to the reaction mixture to suppress this side reaction by competitively inhibiting the dimerization.

    • Solution: Use a solution of ammonia in methanol (typically 7N). Ensure the concentration is accurate. Insufficient ammonia is a primary cause of byproduct formation and can lead to a complex mixture that is difficult to purify.

  • Hydrogen Pressure & Agitation:

    • Cause: This is a triphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical. Poor agitation in a large reactor can lead to hydrogen starvation at the catalyst surface, slowing or stalling the reaction.

    • Solution: Ensure your reactor's agitation is sufficient to keep the catalyst suspended uniformly. Increase the hydrogen pressure (within the safe limits of your equipment) to improve its solubility in the solvent. A typical pressure range is 5-50 atm.[2]

Q2: I'm observing significant amounts of secondary amine byproducts. How can I improve selectivity?

A2: Improving selectivity towards the primary amine is crucial for yield and purity.

  • Optimize Ammonia Concentration: As mentioned, ammonia is key. You may need to screen different concentrations. A higher concentration of ammonia generally favors primary amine formation.

  • Controlled Substrate Addition: Instead of adding all the 3-cyanopyridine at once, a gradual, continuous feed into the reactor can maintain a low substrate concentration, which minimizes the chance of the product amine reacting with the imine intermediate.[2]

  • Catalyst Choice: While Raney Ni is common, catalysts like Raney Cobalt or specific rhodium catalysts can sometimes offer higher selectivity for primary amines in nitrile reductions.

Step 2: Boc-Protection of 3-(Aminomethyl)pyridine

Objective: To protect the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering in the subsequent pyridine ring reduction.

Q1: The Boc-protection reaction is incomplete, even after extended reaction times. Why?

A1: Incomplete protection is usually due to issues with reagents, stoichiometry, or moisture.

  • Reagent Quality:

    • Cause: Di-tert-butyl dicarbonate (Boc₂O) can slowly degrade, especially if exposed to moisture. The base used (e.g., triethylamine, TEA) must be dry.

    • Solution: Use a fresh bottle of Boc₂O. Ensure all solvents (like Dichloromethane - DCM) and the amine base are anhydrous.

  • Stoichiometry and Base:

    • Cause: The reaction produces an equivalent of acid. At least one equivalent of a non-nucleophilic base is required to neutralize it and drive the reaction to completion. On a large scale, weighing errors can become significant.

    • Solution: Double-check your calculations. It is common practice to use a slight excess (1.05-1.1 equivalents) of Boc₂O. Ensure at least one equivalent of base is present. Using a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst (in small amounts) can significantly accelerate the reaction.[3]

  • Work-up Issues:

    • Cause: The product, N-Boc-3-(aminomethyl)pyridine, has some water solubility. During aqueous work-up, product can be lost to the aqueous layer.

    • Solution: After quenching the reaction, perform extractions with a suitable organic solvent (e.g., DCM, EtOAc). Washing the combined organic layers with brine can help break emulsions and remove excess water.

Step 3: Catalytic Hydrogenation of N-Boc-3-(aminomethyl)pyridine

Objective: To fully saturate the pyridine ring to form the piperidine ring, which is the core of the final molecule.

Q1: The pyridine ring reduction is very slow or incomplete. What factors influence this step?

A1: The hydrogenation of a pyridine ring is significantly more challenging than reducing a simple double bond and is highly sensitive to conditions.

  • Catalyst and Acidity:

    • Cause: The pyridine nitrogen can coordinate to and poison the metal catalyst surface. To prevent this, the reaction is run under acidic conditions to protonate the pyridine nitrogen.[4] Acetic acid is a common and effective solvent for this purpose. Platinum oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for this transformation. Rhodium on carbon (Rh/C) can also be used.[5]

    • Solution: Ensure the reaction medium is sufficiently acidic. Using glacial acetic acid as the solvent is standard practice. If using another solvent like ethanol, a stoichiometric amount of a strong acid must be added. Ensure the catalyst loading is adequate; this step often requires a higher catalyst loading (e.g., 5-10 mol%) than other hydrogenations.

  • Temperature and Pressure:

    • Cause: This reduction often requires more forcing conditions than the nitrile reduction.

    • Solution: Increase the hydrogen pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C), always staying within the safety limits of your reactor.

Q2: I'm seeing byproducts from over-reduction or debenzylation (if applicable). How do I control this?

A2: This is a problem of chemoselectivity.

  • Cause: The Boc protecting group is generally stable to catalytic hydrogenation but can be labile under strongly acidic conditions combined with heat.

  • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC, GC, or LC-MS), stop the reaction immediately to prevent degradation of the Boc group. If using a benzyl-type protecting group instead of Boc, hydrogenolysis (cleavage) is a major side reaction. This is why the acid-stable Boc group is the superior choice for this synthetic route.[6]

Step 4: Boc-Deprotection and Salt Formation

Objective: To remove the Boc protecting group and isolate the final product as a stable dihydrochloride salt.

Q1: The deprotection is incomplete, or I'm having trouble isolating the final salt.

A1: This final step is critical for purity and handling of the final product.

  • Deprotection Reagent:

    • Cause: The Boc group is removed under acidic conditions.[3] The choice of acid and solvent is important for a clean reaction and straightforward isolation.

    • Solution: A solution of HCl in a non-aqueous solvent like isopropanol (IPA), dioxane, or diethyl ether is ideal. This allows for the direct precipitation of the hydrochloride salt as the reaction proceeds, avoiding an aqueous work-up. Using an excess of HCl (e.g., 3-4 equivalents) ensures complete deprotection and formation of the dihydrochloride salt.

  • Product Isolation and Purity:

    • Cause: The final product is a dihydrochloride salt, which is typically a crystalline solid but can sometimes precipitate as an oil if impurities are present or if the solvent system is not optimal.

    • Solution: Ensure the reaction mixture is anhydrous to promote crystallization. If the product oils out, try adding a co-solvent or cooling the mixture slowly with vigorous stirring. The precipitated solid should be filtered, washed with a cold, anhydrous solvent (like cold IPA or ether) to remove any soluble impurities, and dried under vacuum. Recrystallization from a solvent system like ethanol/ether may be necessary to achieve high purity.

III. Experimental Protocols & Data

Key Process Parameters Table
StepReactionKey ReagentsSolventCatalyst (Loading)Temp (°C)PressureTime (h)Avg. Yield (%)
1 Nitrile Reduction3-Cyanopyridine, H₂7N NH₃/MeOHRaney Ni (10% w/w)40-5050 psi4-885-95
2 Boc Protection3-(Aminomethyl)pyridine, Boc₂ODCMDMAP (cat.)20-25Ambient2-490-98
3 Ring ReductionN-Boc-3-(aminomethyl)pyridine, H₂Acetic AcidPtO₂ (5 mol%)50-6060 psi12-2480-90
4 Deprotection/SaltN-Boc protected intermediateIPA/Dioxane4M HCl in Dioxane0-25Ambient1-395-99
Detailed Step-by-Step Protocol

Step 3: Catalytic Hydrogenation of N-Boc-3-(aminomethyl)pyridine

  • Reactor Setup: Charge a pressure reactor suitable for hydrogenation with N-Boc-3-(aminomethyl)pyridine (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add the catalyst, Platinum (IV) oxide (PtO₂, 0.05 eq). Add glacial acetic acid (approx. 10 mL per gram of substrate).

  • Inerting: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times.

  • Reaction: Pressurize the reactor with hydrogen to 60 psi. Begin vigorous agitation and heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking samples (after safely venting and purging the reactor) for LC-MS analysis. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude oil or solid (N-Boc-3-(piperidin-3-ylmethyl)pyridine) is typically used directly in the next step without further purification.

IV. Troubleshooting Logic Diagram

This decision tree provides a logical workflow for diagnosing low yields in the critical pyridine ring reduction step.

G start Low Yield in Pyridine Ring Reduction (Step 3) check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_acid Is the reaction medium strongly acidic (e.g., glacial AcOH)? check_catalyst->check_acid Yes sol_catalyst Action: Use fresh PtO₂ or Rh/C. Ensure proper handling under inert gas. check_catalyst->sol_catalyst No check_pressure Is H₂ pressure stable and at the target level (e.g., 60 psi)? check_acid->check_pressure Yes sol_acid Action: Use glacial acetic acid as solvent or add a strong acid if using another solvent. check_acid->sol_acid No check_purity Is the Boc-protected starting material pure? check_pressure->check_purity Yes sol_pressure Action: Check for leaks in the system. Ensure adequate H₂ supply. check_pressure->sol_pressure No check_purity->start Yes (Re-evaluate conditions: Temp, Time, Agitation) sol_purity Action: Purify the intermediate from Step 2 (e.g., via column chromatography) to remove poisons. check_purity->sol_purity No

Caption: Decision tree for troubleshooting Step 3.

V. References

  • Synthesis of 3-methyl-pyridine. Google Patents, CA2763574C.

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology (RSC Publishing). [Link]

  • Production of aminomethylpyridine. Google Patents, JPS61251663A.

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents, WO2011160037A2.

Sources

Handling and safety precautions for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Document ID: TSC-PMPD-HS-001

Introduction

This guide provides comprehensive handling, safety, and troubleshooting information for this compound. As a bifunctional molecule containing both piperidine and pyridine moieties, this compound is of significant interest in pharmaceutical research and drug development as a synthetic intermediate.[1][2] Its dihydrochloride salt form influences its physical properties, such as solubility and hygroscopicity, which requires specific handling protocols. This document is intended for laboratory personnel, including researchers, chemists, and technicians, to ensure safe and effective use.

Section 1: Compound Identification and Physical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling. The data below is compiled from various chemical suppliers and databases for piperidine and pyridine derivatives.

PropertyValueSource
Chemical Name This compound-
Synonyms [(3S)-piperidin-3-yl]methanol;hydrochloride (related structure)[3]
Molecular Formula C₁₁H₁₈Cl₂N₂-
Molecular Weight 249.18 g/mol -
Form Crystalline Solid[4]
Solubility Soluble in water[4][5]
Storage Temperature Store below +30°C in a dry, well-ventilated place.[4][6]
Key Characteristics Likely hygroscopic (moisture-sensitive) due to hydrochloride salt form.[4][5]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its constituent parts: the pyridine ring and the piperidine ring, compounded by its physical form as a fine powder. The information is based on safety data for pyridine and piperidine derivatives.[1][7][8]

Q1: What are the main health hazards of this compound?

A1: While specific toxicological data for this exact compound is limited, based on analogous structures (pyridine and piperidine derivatives), the primary health hazards are:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: The pyridine and piperidine moieties are known to have acute toxicity.[6][8][9]

  • Causes Skin and Serious Eye Irritation: Direct contact with the powder or concentrated solutions can cause significant irritation.[1][6][7]

  • May Cause Respiratory Irritation: Inhalation of the fine powder can irritate the respiratory tract.[1]

Q2: What is the recommended risk assessment process before starting an experiment?

A2: A thorough risk assessment is mandatory. The goal is to identify potential hazards and implement control measures to minimize risk. Follow the workflow below before any new procedure.

RiskAssessment cluster_workflow Risk Assessment Workflow A Identify Hazards (Review SDS of analogs, e.g., Pyridine) B Assess Risks (Exposure potential, quantity used) A->B Evaluate C Implement Controls (Fume hood, PPE, spill kit) B->C Mitigate D Review & Document (Update protocol, record assessment) C->D Validate

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 3: Personal Protective Equipment (PPE) Protocol

Using the correct PPE creates a necessary barrier between you and the chemical, preventing accidental exposure.[10] The level of PPE should be determined by your risk assessment.

Q3: What is the mandatory PPE for handling the solid compound?

A3: For handling this compound powder, especially during weighing and transfer, the following PPE is required.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[11][12]Protects eyes from airborne particulates and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.[11][13]Provides a chemical-resistant barrier. Avoid latex gloves, which offer poor protection against many chemicals.
Body Protection A lab coat that fastens completely.[10]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.[7][12][14]Prevents inhalation of fine, potentially toxic dust particles.[15] A fume hood is the preferred engineering control.

Section 4: Handling and Storage Procedures (FAQs)

Proper handling and storage are critical to maintaining the compound's integrity and ensuring laboratory safety.[13]

Q4: The compound arrived today. How should I store it?

A4: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][8][13] Keep it away from incompatible materials such as strong oxidizing agents.[7] Since hydrochloride salts are often hygroscopic (absorb moisture from the air), storage in a desiccator is highly recommended to prevent degradation and maintain its free-flowing powder form.[5][16][17]

Q5: I need to weigh out 50 mg of the powder. What is the correct procedure?

A5: Weighing fine powders requires careful technique to avoid generating dust and ensuring accuracy.

  • Perform in a Fume Hood: Always handle the solid compound inside a certified chemical fume hood to control dust.[13]

  • Use Appropriate Tools: Use anti-static spatulas and a weigh boat on a calibrated analytical balance.

  • Minimize Air Currents: Close the fume hood sash to the lowest practical height to minimize air currents that can disturb the powder.

  • Seal Promptly: Tightly close the main container immediately after dispensing to minimize its exposure to atmospheric moisture.[13]

Q6: The powder seems clumpy and difficult to handle. What could be the cause?

A6: Clumping is a classic sign of moisture absorption.[18][19] This compound is a dihydrochloride salt, making it prone to being hygroscopic.[5][16] If the material has absorbed water, it can affect its weight accuracy and dissolution properties. To mitigate this, ensure the container is always tightly sealed and stored in a desiccator.[20] If clumping is severe, the material may need to be dried under a high vacuum before use, but this should be done with caution and validation that it does not degrade the compound.

Section 5: Troubleshooting Experimental Issues

Q7: I'm having trouble dissolving the compound in my solvent system. What can I do?

A7: Dissolution issues are common and can often be resolved systematically.[18]

  • Start with Water: As a dihydrochloride salt, the compound should have good solubility in water.[4]

  • Check the pH: The pH of the solution will significantly impact the solubility of amine salts. The compound will be most soluble in an acidic to neutral aqueous solution. In a basic solution (high pH), the free base may precipitate.

  • Consider Temperature: Gently warming the solution may increase the rate of dissolution. However, always check the compound's stability at elevated temperatures before proceeding.[21]

  • Use Sonication: An ultrasonic bath can help break up aggregates and accelerate dissolution.

  • Alternative Solvents: If aqueous solutions are not suitable for your experiment, consider polar protic solvents like methanol or ethanol. Always perform a small-scale solubility test first.

Q8: My reaction is giving unexpected side products. Could the starting material be the issue?

A8: Yes, the starting material is a critical parameter.

  • Purity and Integrity: Verify the purity of your batch via analytical methods like NMR or LC-MS. If the compound has absorbed significant moisture, the actual amount of active substance will be lower than weighed, affecting stoichiometry.[22]

  • Free Base vs. Salt: Ensure your reaction conditions are compatible with a hydrochloride salt. In some reactions, the chloride ions can interfere, or the acidic nature of the salt may not be suitable. It may be necessary to neutralize the salt to the free base form in situ or as a separate workup step before proceeding.

Section 6: Emergency Procedures

All personnel must be familiar with emergency procedures before handling the compound.[23] Ensure eyewash stations and safety showers are accessible and unobstructed.[7]

Q9: What should I do in case of a small powder spill?

A9: For minor spills (e.g., <1 gram) that you are trained to handle:

  • Alert & Isolate: Immediately alert others in the area and restrict access.[24]

  • Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection.[25]

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[9][26] Do not use water to clean up the dry powder.

  • Collect Waste: Carefully sweep the material into a designated hazardous waste container.[26]

  • Decontaminate: Wipe the area with a damp cloth (water or an appropriate solvent), then place the cloth in the hazardous waste container.

  • Dispose: Seal and label the waste container for proper disposal according to your institution's guidelines.[6][27]

SpillResponse cluster_spill Minor Spill Response Protocol A SPILL OCCURS B Alert Personnel & Isolate Area A->B C Don Full PPE (Goggles, Gloves, Respirator) B->C D Gently Cover Spill with Absorbent C->D E Sweep into Hazardous Waste Container D->E F Decontaminate Area & Dispose of Waste E->F G Report Incident F->G

Caption: Step-by-step protocol for responding to a minor chemical spill.

Q10: What are the first aid measures for exposure?

A10: Immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][28]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[28] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][28]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][28]

Section 7: Waste Disposal

Q11: How do I dispose of waste containing this compound?

A11: Chemical waste must be handled as hazardous.[27]

  • Solid Waste: Collect unused compound and grossly contaminated materials (e.g., spill cleanup absorbents, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[7]

  • Consult Regulations: All waste disposal must adhere to local, regional, and national regulations.[9][29] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

  • Penta. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. [Link]

  • Markovich, R., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • Princeton University EHS. (n.d.). Chemical Spill Procedures. [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation - Troubleshooting. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • University of Toronto EHS. (n.d.). Chemical Spill Procedures. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. [Link]

  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

  • Loba Chemie. (2023). PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

  • Sichuan Biosynce Pharmaceutical Technology Co.,Ltd. (n.d.). Piperidin-3-one Hydrochloride CAS 61644-00-6. [Link]

  • Service Company. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • National Safety Compliance. (2022). Powder Coating Safety and Regulations. [Link]

  • PubChem. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.